molecular formula C19H25N5O3 B5646763 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5646763
M. Wt: 371.4 g/mol
InChI Key: WXNHSGDLHAXSRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves complex organic reactions that yield these compounds with high specificity. For instance, Yang et al. (2008) described a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step in the synthesis process (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by X-ray crystallography and spectroscopic methods, providing detailed insights into their geometrical configuration. Zeng et al. (2021) explored the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative, offering valuable data on molecular interactions and assembly (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. Peori et al. (1998) discussed the synthesis and characterization of novel bis-triazenes, revealing the reaction of diazonium salt solutions with ethylenediamine and formaldehyde mixtures to form distinct chemical structures (Peori et al., 1998).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, can be inferred from detailed thermodynamic studies. For example, the work by Zeng et al. provides insights into the thermodynamic behavior of these compounds, contributing to understanding their physical characteristics (Zeng et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of diazaspiro[5.5]undecane derivatives. The synthesis and reaction mechanisms detailed by researchers like Peori et al. offer a glimpse into the chemical nature of these compounds (Peori et al., 1998).

properties

IUPAC Name

2-[2-(1H-imidazol-5-yl)ethyl]-9-(5-methyl-1,3-oxazole-4-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-14-17(22-13-27-14)18(26)23-8-5-19(6-9-23)4-2-16(25)24(11-19)7-3-15-10-20-12-21-15/h10,12-13H,2-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNHSGDLHAXSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

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